molecular formula C15H19BO3 B11858851 2-(2H-Chromen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2H-Chromen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B11858851
M. Wt: 258.12 g/mol
InChI Key: VURZCQHSVYMOOG-UHFFFAOYSA-N
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Description

2-(2H-Chromen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound that belongs to the class of boronic esters. This compound is characterized by the presence of a chromenyl group attached to a dioxaborolane ring. Boronic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-Chromen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 7-hydroxy-2H-chromen-2-one with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2H-Chromen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalyst: Used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: Dimethylformamide (DMF), toluene.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Mechanism of Action

The mechanism by which 2-(2H-Chromen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its ability to participate in Suzuki-Miyaura cross-coupling reactions. The boronic ester group reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination, resulting in the formation of the desired product .

Comparison with Similar Compounds

2-(2H-Chromen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other boronic esters, such as:

Properties

Molecular Formula

C15H19BO3

Molecular Weight

258.12 g/mol

IUPAC Name

2-(2H-chromen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H19BO3/c1-14(2)15(3,4)19-16(18-14)12-8-7-11-6-5-9-17-13(11)10-12/h5-8,10H,9H2,1-4H3

InChI Key

VURZCQHSVYMOOG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CCO3)C=C2

Origin of Product

United States

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